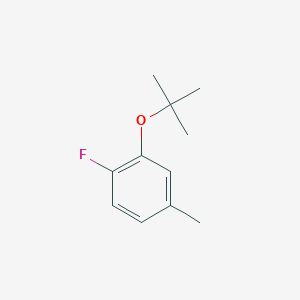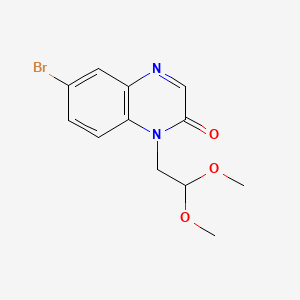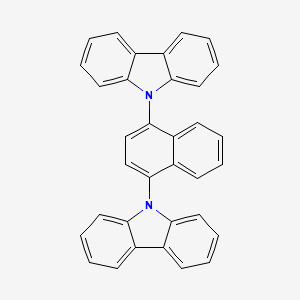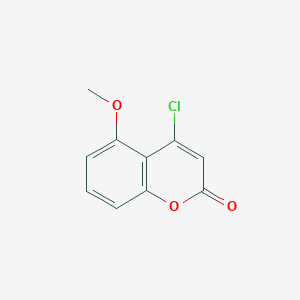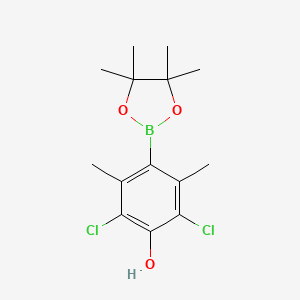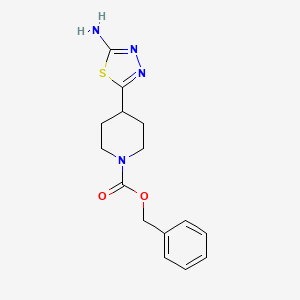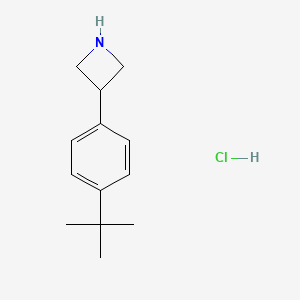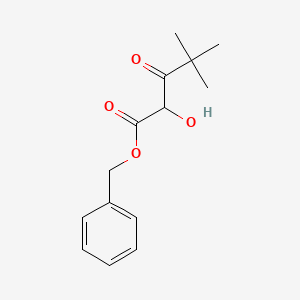
5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene: is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, the hydrogen atom at position 5 is replaced by a bromine atom, and the hydrogen atom at position 2 is replaced by a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene typically involves the following steps:
Bromination: The starting material, 2-(tert-butoxy)-1,3-difluorobenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroquinones.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(tert-butoxy)-1,3-difluorobenzene or 5-thio-2-(tert-butoxy)-1,3-difluorobenzene.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand in Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Biochemical Probes: It is used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Electronics: It finds applications in the electronics industry for the synthesis of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The molecular targets and pathways involved vary based on the biological system under study.
類似化合物との比較
5-Bromo-2-(tert-butoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene: Similar but with methyl groups instead of fluorine atoms.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene imparts unique electronic properties, making it distinct from other similar compounds.
Reactivity: The combination of bromine and tert-butoxy groups enhances its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H11BrF2O |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
5-bromo-1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H11BrF2O/c1-10(2,3)14-9-7(12)4-6(11)5-8(9)13/h4-5H,1-3H3 |
InChIキー |
WVILRHQREWIAON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=C1F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
